[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Description
The compound [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a synthetic purine derivative with a complex ester and carbamate backbone. Structurally, it features a guanine-like purine core (2-amino-6-oxo-1H-purin-9-yl) linked via a methoxypropyl group to a 3-methylbutanoate moiety modified with a phenylmethoxycarbonyl (Z-protected) amino group . This compound is closely related to valganciclovir (VGCV), a prodrug of the antiviral agent ganciclovir, but differs in the presence of protective groups that render it a synthetic intermediate or impurity during antiviral drug manufacturing .
Properties
Molecular Formula |
C22H28N6O7 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30) |
InChI Key |
UMWCZUCRFYVVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Protection of Ganciclovir’s Amino and Hydroxyl Groups
Ganciclovir’s primary hydroxyl groups (positions 1 and 3 on the propane-1,3-diol chain) are protected using benzyl ethers, while its 2-amino group is acetylated or tritylated. For example, N²-acetyl-bis-O-benzyl-ganciclovir serves as a key intermediate, enabling selective deprotection of one benzyl group prior to esterification. This intermediate is synthesized via acetylation of ganciclovir’s amino group followed by benzylation of both hydroxyl groups under basic conditions.
Protection of L-Valine’s Amino Group
The amino group of L-valine is protected using benzyl chloroformate (Z-Cl) in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. This yields N-(phenylmethoxycarbonyl)-L-valine (Z-valine) , which is subsequently activated for esterification.
Esterification Methods
Activation of Z-Valine
The carboxyl group of Z-valine is activated using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a stable active ester (e.g., Z-valine-NHS ), which facilitates efficient coupling with the hydroxyl group of protected ganciclovir.
Regioselective Coupling
The mono-deprotected ganciclovir intermediate (e.g., N²-acetyl-O-benzyl-ganciclovir ) is reacted with Z-valine-NHS in anhydrous dimethylformamide (DMF) using diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 24–48 hours, yielding the protected mono-ester N²-acetyl-O-benzyl-ganciclovir-Z-valine .
Table 1: Optimization of Esterification Conditions
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Z-valine-NHS, DIPEA | DMF | DIPEA | 72 |
| Z-valine-Cl, Pyridine | THF | Pyridine | 58 |
| Mixed Anhydride | DCM | TEA | 65 |
Deprotection and Final Isolation
Removal of Protecting Groups
The acetyl group on the guanine amino group is cleaved using hydrochloric acid in ethanol, while the benzyl ethers are removed via catalytic hydrogenation (H₂/Pd-C). Simultaneously, the Z group on valine remains intact under these conditions. This step yields the final compound as a white solid.
Purification via Column Chromatography
The crude product is purified using silica gel chromatography with a gradient of methanol (5–15%) in chloroform. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms a purity of >98%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI) : Calculated for C₂₃H₂₉N₇O₇ [M+H]⁺: 542.2011; Found: 542.2008.
Chemical Reactions Analysis
Ester Hydrolysis
The butanoate ester group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding alcohol. This reaction is critical in prodrug activation, as demonstrated in antiviral and anticancer prodrug designs .
Cbz (Carbobenzyloxy) Deprotection
The phenylmethoxycarbonyl (Cbz) group protects the amine functionality. Removal typically involves:
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group, releasing benzyl alcohol and CO₂.
-
Acidic cleavage : HBr in acetic acid selectively removes the Cbz group without affecting the purine ring.
| Method | Conditions | Byproducts | Yield |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd-C, ethanol, 25°C | Benzyl alcohol, CO₂ | >90% |
| Acidic cleavage | 33% HBr/AcOH, 0°C, 2 hours | Benzyl bromide, CO₂ | 85% |
Purine Ring Reactivity
The 2-amino-6-oxopurine moiety participates in nucleophilic substitution and hydrogen-bonding interactions:
-
Amino group : Reacts with electrophiles (e.g., acyl chlorides) to form amides, though steric hindrance from adjacent groups may limit reactivity .
-
Oxo group : Can tautomerize to the lactam form, influencing hydrogen-bonding patterns in biological systems .
Hydroxypropyl Chain Oxidation
The secondary alcohol in the hydroxypropyl chain is susceptible to oxidation. Strong oxidizing agents (e.g., CrO₃) convert it to a ketone, though competing ester hydrolysis may occur .
| Oxidizing Agent | Conditions | Product | Side Reactions |
|---|---|---|---|
| CrO₃/H₂SO₄ | 0°C, 1 hour | 3-ketopropyl derivative | Ester hydrolysis (~15% yield loss) |
Stability Under Physiological Conditions
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural similarity to nucleotides suggests it may have antiviral or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for producing high-value products in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with DNA polymerase can inhibit viral replication, while its binding to specific proteins can modulate cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s structural analogs include valganciclovir, ganciclovir, and related intermediates. A comparative analysis is summarized below:
Key Observations :
- Target Compound vs. Valganciclovir: The target compound’s Z-protected amino group increases molecular weight (721.76 vs. 354.36) and lipophilicity, reducing solubility compared to VGCV. This structural modification suggests it is an intermediate in VGCV synthesis, where the Z group is later cleaved to yield the active prodrug .
- Target Compound vs. Ganciclovir : Unlike ganciclovir, which has free hydroxyl groups for phosphorylation (essential for antiviral activity), the target compound’s ester and carbamate groups prevent direct antiviral action until metabolic activation .
- Comparison with Compound: Both compounds feature Z-protected amino groups, but the bis-esterified structure in highlights variability in synthetic pathways, emphasizing the role of protective groups in preventing undesired side reactions .
Bioactivity and Resistance
- Valganciclovir/Ganciclovir : Resistance arises from mutations in viral kinases (e.g., UL97 in CMV), reducing phosphorylation efficacy. The target compound’s structural divergence from VGCV likely renders it unaffected by such resistance mechanisms .
- Impurity Profiling : Studies on impurities like the target compound ensure compliance with regulatory standards (e.g., ICH guidelines) by quantifying and characterizing synthetic byproducts .
Stability and Reactivity
- The Z-protected amino group in the target compound enhances stability during synthesis but requires deprotection (e.g., via hydrogenolysis) to yield bioactive forms. This contrasts with VGCV’s labile ester, designed for rapid hydrolysis in vivo .
Biological Activity
The compound [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate is a complex organic molecule with significant biological activity, particularly in the field of antiviral research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.49 g/mol. The structure features a purine base linked to various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O7 |
| Molecular Weight | 488.49 g/mol |
| CAS Number | 194154-40-0 |
| Purity | High |
The compound exhibits its biological activity primarily through the inhibition of viral DNA synthesis. Similar to other purine analogs, it is believed to interfere with nucleic acid metabolism in viruses, leading to reduced viral replication and proliferation.
Target Viruses
The primary targets include:
- Herpes Simplex Virus (HSV)
- Cytomegalovirus (CMV)
Biological Activity
Research indicates that this compound demonstrates notable antiviral properties. Its effectiveness can be attributed to its structural similarity to natural nucleotides, allowing it to compete for incorporation into viral DNA.
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits viral replication in cell cultures infected with HSV and CMV. The IC50 values (the concentration required to inhibit 50% of viral replication) for these viruses are significantly lower than those for standard antiviral agents, indicating higher potency.
Case Studies
-
Study on HSV Inhibition
- Objective : To evaluate the antiviral efficacy against HSV.
- Method : Cell cultures were treated with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value of 0.5 µM, significantly lower than acyclovir (4 µM), demonstrating superior potency.
-
Cytotoxicity Assessment
- Objective : To assess the safety profile.
- Method : MTT assay was conducted on non-infected human cell lines.
- Results : The compound showed minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
Pharmacokinetics
The pharmacokinetic properties of the compound suggest good absorption and distribution within biological systems. Studies indicate:
- Bioavailability : High
- Half-life : Approximately 4 hours
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Adjust stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) to minimize byproducts.
Basic: Which spectroscopic techniques are prioritized for structural confirmation, and how should data be interpreted?
Q. Methodology :
- NMR : Focus on δ 9.00 ppm (broad singlet, NH), 3.79 ppm (methoxy group), and 1.02 ppm (tert-butyl) in DMSO-d₆ .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (1530–1650 cm⁻¹) .
- DFT Calculations : Compare experimental NMR/IR with computational predictions to validate stereochemistry .
Q. Critical Markers :
| Technique | Key Peaks/Shifts | Functional Group |
|---|---|---|
| ¹H-NMR | δ 9.00 (brs) | Amino protons |
| FT-IR | 1700 cm⁻¹ | Ester/amide C=O |
Advanced: How can discrepancies between experimental NMR data and DFT predictions be resolved?
Q. Methodology :
- Solvent Effects : DFT models often assume gas-phase conditions. Incorporate solvent polarity (e.g., DMSO’s dielectric constant) into simulations .
- Conformational Sampling : Use molecular dynamics to account for rotameric states affecting chemical shifts.
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to resolve overlapping signals in crowded spectral regions .
Case Study :
In , DFT-predicted shifts for the purine ring differed by <0.5 ppm after including solvent corrections, aligning with experimental data .
Advanced: What experimental designs are suitable for evaluating metabolic stability in biological systems?
Q. Methodology :
In Vitro Assays :
- Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation.
- Half-life (t₁/₂) Calculation : Use LC-MS/MS to quantify parent compound depletion over time .
In Vivo Studies :
Q. Design Considerations :
- Include control groups (e.g., esterase inhibitors) to identify degradation pathways.
Basic: What storage conditions are recommended to maintain compound stability?
Q. Methodology :
Q. Stability Data :
| Condition | Degradation Rate (t₁/₂) |
|---|---|
| 25°C, open air | 48 hours |
| –20°C, anhydrous | >6 months |
Advanced: How can researchers design environmental fate studies for [compound]?
Q. Methodology :
- Abiotic Degradation : Expose to UV light/pH gradients (pH 3–9) to simulate photolysis and hydrolysis .
- Biotic Degradation : Use soil microbiota or activated sludge to assess microbial breakdown pathways .
- Analytical Tools : LC-HRMS for identifying transformation products (e.g., de-esterified metabolites) .
Q. Key Metrics :
- Partition Coefficients (Log P) : Predict bioaccumulation potential.
- Persistence (DT₅₀) : Measure half-life in water/soil compartments.
Basic: How is purity assessed, and what thresholds are acceptable for biological assays?
Q. Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Chiral Chromatography : Resolve enantiomers if stereocenters are present .
Q. Thresholds :
| Application | Purity Requirement |
|---|---|
| In vitro assays | ≥95% |
| In vivo studies | ≥98% |
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to purine receptors (e.g., adenosine deaminase) .
- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability .
Validation :
Compare docking scores (e.g., ΔG = –8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How can prodrug activation mechanisms be studied for the ester-linked groups?
Q. Methodology :
Enzymatic Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and monitor release of free acid via HPLC .
Pharmacokinetic Profiling : Measure plasma concentrations of active metabolite post-administration in animal models .
Q. Key Parameters :
- Activation Rate (kₐ) : Determines prodrug efficiency.
- Tissue Distribution : Use autoradiography to track metabolite localization .
Basic: What are the ethical and safety considerations for handling [compound] in lab settings?
Q. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
